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Compound of Interest

Compound Name: Ethyl Pyridazine-4-carboxylate

Cat. No.: B1337446 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Pyridazine-containing compounds have emerged as a privileged scaffold in medicinal

chemistry, demonstrating a wide array of biological activities.[1] Their unique physicochemical

properties, including their capacity for robust hydrogen bonding, make them attractive

candidates for drug design.[2] Validating the binding mode of these derivatives to their protein

targets is a critical step in the drug discovery pipeline, providing the foundation for structure-

activity relationship (SAR) studies and lead optimization. This guide offers a comparative

overview of key experimental and computational techniques used to elucidate these

interactions, supported by experimental data and detailed protocols.

Quantitative Data Summary
The following tables summarize quantitative data from various studies, showcasing the binding

affinities and thermodynamic profiles of different pyridazine derivatives against their respective

protein targets.
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Derivative
Class

Target Protein Method
Quantitative
Data

Reference

Pyridazinone
C-Terminal Src

Kinase (CSK)
HTRF Assay IC₅₀: 5 nM [3]

Pyrimido[4,5-

c]pyridazine

Dihydropteroate

Synthase

(DHPS)

ITC

Kd: 0.67 µM, ΔH:

-10.5 kcal/mol, -

TΔS: 1.9

kcal/mol

[4]

Pyrimido[4,5-

c]pyridazine

Dihydropteroate

Synthase

(DHPS)

SPR Kd: 0.58 µM [4]

Pyridazine-based

ALK5 Inhibitor
ALK5

Biochemical

Assay
pKi: 8.55 [5]

3,6-disubstituted

Pyridazine

Cyclin-

dependent

kinase 2 (CDK2)

Enzyme

Inhibition Assay
IC₅₀: 20.1 nM [6]

Pyrazolo-

pyridazine

Epidermal

Growth Factor

Receptor

(EGFR)

Enzyme

Inhibition Assay
IC₅₀: 0.391 µM [7]

Pyrazolo-

pyridazine

Cyclin-

dependent

kinase 2 (CDK2)

Enzyme

Inhibition Assay
IC₅₀: 0.55 µM [7]

Key Experimental Techniques for Binding Mode
Validation
A multi-faceted approach combining structural, biophysical, and computational methods is

essential for a comprehensive understanding of how pyridazine derivatives interact with their

target proteins.

X-Ray Crystallography
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X-ray crystallography provides high-resolution, three-dimensional structural information of the

protein-ligand complex at an atomic level. This "gold standard" technique allows for the direct

visualization of the binding pose, key interactions such as hydrogen bonds and π-stacking, and

any conformational changes in the protein upon ligand binding. Co-crystal structures of

pyridazine derivatives have been instrumental in understanding their mechanism of action. For

instance, the co-crystal structure of a triazolo-pyridazine inhibitor with Pim-1 kinase (PDB ID:

3BGQ) has revealed the specific interactions within the ATP-binding pocket.[8] Similarly, the

structure of a triazolo[4,3-b]pyridazine derivative in complex with Tyk2 (PDB ID: 4PY1) has

provided crucial insights for the development of selective inhibitors.[9]

Biophysical Techniques
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions

in real-time. It provides quantitative data on the association (ka) and dissociation (kd) rate

constants, from which the equilibrium dissociation constant (Kd) can be calculated. This

method is highly sensitive and requires relatively small amounts of protein.

ITC directly measures the heat released or absorbed during a binding event, providing a

complete thermodynamic profile of the interaction. In a single experiment, ITC can determine

the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

This information is invaluable for understanding the driving forces behind the binding event.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution.

Chemical shift perturbation (CSP) or chemical shift mapping experiments can identify the

binding site on the protein by monitoring changes in the chemical shifts of backbone amide

protons and nitrogens upon ligand titration.[10][11][12] For pyridazine derivatives, 1H, 13C, and

15N NMR can provide detailed information about the electronic environment of the ligand upon

binding.[13]

Computational Methods
Molecular docking is a computational technique that predicts the preferred orientation of a

ligand when bound to a protein target. It is a valuable tool for virtual screening and for

generating initial hypotheses about the binding mode.
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MD simulations provide insights into the dynamic behavior of the protein-ligand complex over

time. These simulations can be used to assess the stability of the docked pose, analyze the

flexibility of the ligand and protein, and calculate binding free energies.

Experimental Protocols
X-Ray Crystallography of a Protein-Pyridazine Complex

Protein Expression and Purification: Express and purify the target protein to >95%

homogeneity.

Complex Formation: Incubate the purified protein with a 5- to 10-fold molar excess of the

pyridazine derivative.

Crystallization Screening: Screen for crystallization conditions using various commercially

available or in-house screens by sitting-drop or hanging-drop vapor diffusion methods.

Crystal Optimization: Optimize initial crystal hits by varying precipitant concentration, pH, and

temperature to obtain diffraction-quality crystals.

Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron

source.

Structure Determination and Refinement: Process the diffraction data, solve the structure by

molecular replacement using a known structure of the target protein, and refine the model of

the protein-ligand complex.

Surface Plasmon Resonance (SPR) Analysis
Sensor Chip Preparation: Select an appropriate sensor chip (e.g., CM5) and activate the

surface.

Ligand Immobilization: Immobilize the purified target protein onto the sensor chip surface.

Analyte Injection: Prepare a series of dilutions of the pyridazine derivative in running buffer.

Inject the analyte solutions over the immobilized ligand surface at a constant flow rate.
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Data Acquisition: Monitor the change in the SPR signal (response units) over time to obtain

sensorgrams for each analyte concentration.

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir

binding) to determine the association rate constant (ka), dissociation rate constant (kd), and

the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)
Sample Preparation: Prepare solutions of the target protein and the pyridazine derivative in

the same, thoroughly degassed buffer. The concentration of the ligand in the syringe should

typically be 10-20 times the concentration of the protein in the sample cell.[14]

Instrument Setup: Equilibrate the ITC instrument at the desired temperature.

Titration: Perform a series of small injections of the ligand solution into the protein solution in

the sample cell, allowing the system to reach equilibrium after each injection.

Data Acquisition: Record the heat change associated with each injection.

Data Analysis: Integrate the heat-flow peaks and plot the heat change per mole of injectant

against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable

binding model to determine the stoichiometry (n), binding constant (Ka or Kd), and the

enthalpy of binding (ΔH). The entropy change (ΔS) can then be calculated.

Signaling Pathway and Experimental Workflow
Visualization
The following diagrams, generated using the DOT language, illustrate a relevant signaling

pathway targeted by pyridazine derivatives and a general workflow for validating their binding

mode.
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Caption: TYK2 signaling pathway and the inhibitory action of a pyridazine derivative.
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Caption: General workflow for validating the binding mode of a pyridazine derivative.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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